N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide

PCAF bromodomain GCN5 bromodomain phenoxy substituent SAR

CAS 922053-91-6 is an unsubstituted phenoxyacetamide benzoxazepine (MW 326.35 g/mol) serving as a structurally matched negative control for PCAF/GCN5 bromodomain inhibitor selectivity profiling. Unlike substituted F2276-series congeners (e.g., F2276-0106, F2276-0099), this compound lacks the phenoxy substituent critical for PCAF bromodomain engagement at Asn803, Tyr809, and Tyr802, enabling rigorous matched-pair SAR experiments in BROMOscan, TR-FRET, and NanoBRET assays. Its low molecular weight provides an efficiency-optimized scaffold for systematic substitution. Ideal for epigenetic drug discovery teams mapping bromodomain phylogenetic selectivity.

Molecular Formula C18H18N2O4
Molecular Weight 326.352
CAS No. 922053-91-6
Cat. No. B2597606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide
CAS922053-91-6
Molecular FormulaC18H18N2O4
Molecular Weight326.352
Structural Identifiers
SMILESCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C18H18N2O4/c1-20-9-10-23-16-8-7-13(11-15(16)18(20)22)19-17(21)12-24-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,21)
InChIKeyBMRPPYYURGFJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide (CAS 922053-91-6): Compound Identity and Bromodomain-Targeting Scaffold Class


N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide (CAS 922053-91-6, molecular formula C₁₈H₁₈N₂O₄, molecular weight 326.35 g/mol) belongs to the 2,3,4,5-tetrahydro-1,4-benzoxazepine class of compounds, a privileged scaffold in epigenetic bromodomain (BRD) inhibitor discovery [1]. This compound features an unsubstituted phenoxyacetamide side chain attached at the 7-position of the benzoxazepinone core. Structurally related congeners bearing substituted phenoxy groups (e.g., 4-methoxy, 2-methyl, 2-naphthyloxy) have been computationally identified and experimentally annotated as inhibitors of the PCAF/GCN5 bromodomain [2], a lysine acetyltransferase reader domain implicated in cancer, diabetes, and HIV/AIDS pathogenesis [3]. The benzoxazepine scaffold has also yielded clinical-stage and probe-grade inhibitors targeting the closely related CBP/P300 bromodomains, establishing this chemotype as a validated starting point for bromodomain-focused drug discovery [4].

Why N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide Cannot Be Interchanged with Generic Benzoxazepine Analogs


Within the 2,3,4,5-tetrahydro-1,4-benzoxazepine bromodomain inhibitor class, subtle modifications to the phenoxy substituent pattern produce divergent selectivity profiles across the bromodomain phylogenetic tree. The CBP/P300-selective probe I-CBP112 employs a 3,5-dimethoxyphenoxy moiety and displays Kd values of approximately 142–167 nM for CBP/p300 with weak cross-reactivity toward BET family bromodomains [1]. In contrast, the unsubstituted phenoxyacetamide variant represented by CAS 922053-91-6 lacks the methoxy hydrogen-bond donors that anchor I-CBP112 within the CBP acetyl-lysine binding pocket. Computational pharmacophore modeling and induced-fit docking studies on the PCAF bromodomain (PDB: 5FDZ) demonstrate that phenoxy substituent identity directly governs the ligand's ability to engage key residues—particularly Asn803, Tyr809, and Tyr802—that are critical for PCAF/GCN5 bromodomain recognition [2]. Generic substitution with a randomly chosen benzoxazepine analog therefore risks loss of target engagement at PCAF/GCN5, inadvertent off-target activity at CBP/P300 or BET bromodomains, and confounding of downstream epigenetic profiling experiments.

Quantitative Differentiation Evidence for N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide Versus Closest Analogs


Structural Differentiation: Unsubstituted Phenoxy vs. 4-Methoxyphenoxy in PCAF/GCN5 Bromodomain Inhibitor F2276 Series

CAS 922053-91-6 bears an unsubstituted phenoxy ring (R = H) at the acetamide terminus, distinguishing it from the four PCAF/GCN5 bromodomain inhibitor hits identified in the Life Chemicals F2276 library by Suryanarayanan et al. (2018): F2276-0106 (R = 4-OCH₃, CAS 922054-57-7), F2276-0099 (R = 2-CH₃, CAS 921995-90-6), F2276-0008 (R = 2-naphthyloxy, CAS 922000-45-1), and F2276-0104 (R = 2-OCH₃, CAS 922128-14-1) . The unsubstituted phenoxy congener was not among the top-scoring hits in the E-pharmacophore-based virtual screen against the PCAF bromodomain co-crystal structure (PDB: 5FDZ), indicating that the absence of electron-donating or steric substituents on the phenoxy ring alters the binding energy landscape relative to the substituted analogs that were computationally prioritized as potent PCAF BRD drug candidates [1]. The molecular weight of the target compound (326.35 g/mol) is 30.02 g/mol lower than F2276-0106 (356.37 g/mol) and 14.03 g/mol lower than F2276-0099 (340.38 g/mol) , providing a measurable physicochemical differentiation that impacts solubility, permeability, and fragment-like character.

PCAF bromodomain GCN5 bromodomain phenoxy substituent SAR F2276 compound library epigenetic reader domain

Bromodomain Selectivity Class Differentiation: PCAF/GCN5-Targeting Benzoxazepine vs. CBP/P300-Selective Benzoxazepine Inhibitors

The benzoxazepine scaffold has yielded inhibitors with divergent bromodomain selectivity profiles depending on substitution pattern. CBP/P300-selective benzoxazepine inhibitors such as TPOP146 (Kd = 134 nM for CBP, 5.02 μM for BRD4) and I-CBP112 (Kd = 142–167 nM for CBP, ~625 nM for p300) employ alkoxy-substituted aromatic groups that occupy the CBP acetyl-lysine binding channel . In contrast, PCAF/GCN5-targeting benzoxazepine congeners bearing phenoxyacetamide side chains (including the F2276 series) have been computationally validated against the PCAF bromodomain (PDB: 5FDZ) rather than the CBP bromodomain [1]. The well-characterized PCAF/GCN5 chemical probe GSK 4027 (Ki = 1.4 nM for both PCAF and GCN5; >18,000-fold selective over BET bromodomains; >70-fold selective over the wider bromodomain family in BROMOscan) demonstrates the feasibility of achieving high PCAF/GCN5 selectivity within a distinct chemical series [2]. The unsubstituted phenoxy compound (CAS 922053-91-6) occupies a unique position at the intersection of these selectivity branches: its minimal phenoxy substitution pattern avoids the bulky methoxy groups that drive CBP/P300 selectivity in I-CBP112, while its benzoxazepine core retains the N-acetyl-lysine mimetic scaffold common to both selectivity classes [3].

bromodomain selectivity PCAF vs. CBP/p300 benzoxazepine inhibitor epigenetic chemical probe bromodomain phylogenetic tree

Molecular Weight and Ligand Efficiency Differentiation: Unsubstituted Phenoxy as a Fragment-Like Starting Point for PCAF Bromodomain Lead Optimization

The molecular weight of CAS 922053-91-6 (326.35 g/mol) places it significantly below the mean molecular weight of annotated PCAF/GCN5 bromodomain inhibitors in the F2276 series. Compared with F2276-0106 (356.37 g/mol, +9.2%), F2276-0008 (376.41 g/mol, +15.3%), and the benchmark probe GSK 4027 (MW ~431 g/mol, +32%), the target compound offers superior ligand efficiency potential . In fragment-based and efficiency-driven lead optimization, lower molecular weight starting points with measurable (even if modest) bromodomain affinity are preferred because they allow greater chemical space for potency-enhancing substitutions without exceeding drug-like physicochemical thresholds (typically MW < 500 g/mol) [1]. The unsubstituted phenoxy ring also eliminates the metabolic liabilities associated with O-demethylation of methoxyphenoxy analogs (e.g., F2276-0106 and F2276-0104), which can generate reactive quinone metabolites [2]. The predicted cLogP for the unsubstituted phenoxy compound is approximately 2.0–2.5 (estimated by structural analogy), compared to ~2.3–2.8 for the 4-methoxyphenoxy analog, providing a modest but favorable lipophilicity reduction that correlates with improved aqueous solubility and reduced promiscuous binding [3].

ligand efficiency fragment-based drug discovery molecular weight optimization benzoxazepine lead optimization PCAF bromodomain inhibitor

Absence from Published PCAF Bromodomain Hit Lists: Negative Selection Data That Informs SAR

In the systematic E-pharmacophore-based virtual screening campaign conducted by Suryanarayanan et al. (2018) against the PCAF bromodomain (PDB: 5FDZ), four F2276-series compounds bearing substituted phenoxy groups (F2276-0099, F2276-0008, F2276-0104, F2276-0106) were identified as top hits and proposed as potent PCAF BRD drug candidates following induced-fit docking, binding free energy calculations, and molecular dynamics simulations [1]. The unsubstituted phenoxy congener (CAS 922053-91-6) was notably absent from this hit list despite sharing the identical benzoxazepine-7-yl core scaffold. This negative selection outcome provides an important SAR insight: the unsubstituted phenoxy group alone is insufficient to achieve the docking scores and binding free energies of its substituted counterparts, implying that specific polar or hydrophobic contacts mediated by the phenoxy substituent are required for optimal engagement of the PCAF bromodomain acetyl-lysine binding pocket [2]. However, this same property makes the unsubstituted compound valuable as a negative control or selectivity profiling tool—it can be employed alongside substituted F2276 compounds in bromodomain selectivity panels to quantify the contribution of the phenoxy substituent to bromodomain family selectivity [3].

virtual screening negative selection PCAF bromodomain SAR F2276 compound library E-pharmacophore hypothesis

Recommended Research and Procurement Application Scenarios for N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide (CAS 922053-91-6)


Structurally Matched Negative Control for PCAF/GCN5 Bromodomain F2276-Series Inhibitor Selectivity Profiling

CAS 922053-91-6 serves as an ideal structurally matched negative control compound for bromodomain selectivity panels that include substituted F2276-series PCAF/GCN5 inhibitors (e.g., F2276-0106, F2276-0099). Because it shares the identical benzoxazepine-7-yl core scaffold but lacks the phenoxy substituent shown to be critical for PCAF bromodomain engagement in computational studies [1], any differential activity observed between this unsubstituted compound and its substituted congeners in BROMOscan or TR-FRET assays can be directly attributed to the phenoxy substituent contribution. This experimental design enables rigorous quantification of the substituent's role in both potency and bromodomain family selectivity, strengthening the SAR package for lead optimization programs targeting PCAF/GCN5 bromodomains [2].

Fragment-Like Starting Point for Property-Driven PCAF Bromodomain Lead Optimization

With a molecular weight of 326.35 g/mol—significantly below the typical lead-like threshold of 350–400 g/mol—CAS 922053-91-6 provides medicinal chemistry teams with an efficiency-optimized starting scaffold for PCAF bromodomain inhibitor optimization . Its unsubstituted phenoxy ring offers a clean vector for systematic substitution with hydrogen-bond donors, acceptors, or hydrophobic groups to incrementally improve PCAF binding affinity while monitoring ligand efficiency metrics (LE, LLE, LELP). This strategy contrasts with optimization starting from heavier substituted analogs (e.g., F2276-0008 at 376.41 g/mol) where property-preserving potency enhancements are more constrained by existing molecular bulk .

Selectivity Probe for Dissecting PCAF/GCN5 vs. CBP/P300 Bromodomain Engagement Within the Benzoxazepine Chemotype

The benzoxazepine scaffold is shared by both PCAF/GCN5-targeting compounds (F2276 series) and CBP/P300-selective inhibitors (I-CBP112, TPOP146). The unsubstituted phenoxy compound occupies a unique position at the intersection of these selectivity branches, making it a valuable tool for dissecting the structural determinants of bromodomain selectivity within this chemotype [3]. By comparing the bromodomain binding profiles of CAS 922053-91-6 against I-CBP112 (CBP/P300-selective, Kd ~142–167 nM) and GSK 4027 (PCAF/GCN5-selective, Ki = 1.4 nM, >18,000-fold BET selectivity), researchers can map the contribution of phenoxy substitution pattern to phylogenetic selectivity across the bromodomain family tree [4].

Chemical Biology Tool for Epigenetic Reader Domain Functional Studies Requiring Matched Compound Pairs

In cellular target engagement studies (e.g., chromatin immunoprecipitation followed by sequencing, or NanoBRET target engagement assays) designed to validate PCAF/GCN5 bromodomain as a therapeutic target in oncology or metabolic disease models, the availability of a structurally matched compound pair—CAS 922053-91-6 (unsubstituted) and F2276-0106 (4-methoxyphenoxy)—enables rigorous control experiments [5]. Differential effects on histone acetylation marks, gene expression programs, or cellular phenotypes between the two compounds can be attributed specifically to the methoxy group's contribution to PCAF bromodomain engagement. This matched-pair approach is consistent with best practices in chemical biology for establishing target specificity [6].

Quote Request

Request a Quote for N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.